molecular formula C30H46O3 B1662496 Oleanonic acid CAS No. 17990-42-0

Oleanonic acid

Cat. No. B1662496
CAS RN: 17990-42-0
M. Wt: 454.7 g/mol
InChI Key: FMIMFCRXYXVFTA-FUAOEXFOSA-N
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Description

Oleanolic acid, also known as oleanic acid, is a naturally occurring pentacyclic triterpenoid related to betulinic acid . It is widely distributed in food and plants where it exists as a free acid or as an aglycone of triterpenoid saponins . It can be found in olive oil, Phytolacca americana (American pokeweed), and Syzygium spp, garlic, etc .


Synthesis Analysis

Oleanolic acid biosynthesis starts with mevalonate to create squalene. Squalene monooxygenase in the next step oxidizes the squalene and forms an epoxide resulting in 2,3-oxidosqualene . Beta-amyrin synthase creates beta-amyrin by a ring formation cascade . After the formation of beta-amyrin, CYP716AATR2, also known as a cytochrome p450 enzyme, oxidizes carbon 28 turning it into alcohol . CYP716AATR2 converts the alcohol to aldehyde and finally to a carboxylic acid forming oleanolic acid .


Molecular Structure Analysis

The molecular weight of Oleanolic acid has been determined as 456.7 g/mol . It is a hard-hydrophobic compound, practically insoluble in water (1.748 g/L), which is usually extracted from plants using organic solvents such as methanol, ethanol .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Oleanonic acid .


Physical And Chemical Properties Analysis

Oleanolic acid is a hard-hydrophobic compound, practically insoluble in water (1.748 g/L), which is usually extracted from plants using organic solvents such as methanol, ethanol .

Scientific Research Applications

1. Therapeutic Potential in Various Diseases

Oleanolic acid, a pentacyclic triterpenoid, has been extensively studied for its therapeutic potential against a range of diseases. It shows promise in treating dyslipidemia, diabetes, and metabolic syndrome by enhancing insulin response, preserving β-cell functionality, and protecting against diabetes complications. Beyond this, it exhibits antiviral, anti-HIV, antibacterial, antifungal, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities. It also interferes in the development of different types of cancer. However, its hydrophobic nature poses challenges in solubility, prompting various approaches to enhance its biopharmaceutical properties (Castellano, Ramos‐Romero, & Perona, 2022).

2. Hepatoprot

ective and Antioxidant ActivitiesOleanolic acid (OA) is recognized for its hepatoprotective effects and exhibits promising pharmacological activities such as anti-inflammatory, antioxidant, and anticancer activities. Its biosynthesis and pharmacology are well-understood, and the compound's importance in various studies is highlighted by the recent commercialization of OA-derived drugs. Research perspectives on OA focus on its potential application in synthetic derivatives, enhancing its solubility, bioavailability, and potency (Pollier & Goossens, 2012).

Mechanism of Action

It has been shown to have protective effects in various diseases . This article will explore the mechanism of action of OA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

OA has been found to target several key proteins and pathways in the body. It has been shown to have protective effects in kidney disease , and it has been suggested to be effective against dyslipidemia, diabetes, and metabolic syndrome . It also exhibits anti-cancer cell proliferation, induces tumor cell apoptosis, induces autophagy, regulates cell cycle regulatory proteins, inhibits vascular endothelial growth, anti-angiogenesis, and inhibits tumor cell migration and invasion .

Mode of Action

OA interacts with its targets in a complex manner. It enhances insulin response, preserves the functionality and survival of β-cells, and protects against diabetes complications . It also suppresses hepatic glucose production, probably by modulating the IRS/PI3K/Akt/FoxO1 signaling pathway . Furthermore, it mitigates oxidative stress through regulating MAPK pathways .

Biochemical Pathways

OA affects several biochemical pathways. It has been found to enhance insulin sensitivity and glucose uptake . It also plays a key role in the PPAR signaling pathway, which is involved in OA’s anti-obesity process . Moreover, it interferes in several stages of the development of different types of cancer .

Pharmacokinetics

The pharmacokinetics of OA is an important aspect of its bioavailability. Due to its hydrophobic nature, oa is almost insoluble in water, which has led to a number of approaches to enhance its biopharmaceutical properties . More comprehensive studies on its pharmacokinetics are still needed .

Result of Action

The molecular and cellular effects of OA’s action are diverse. It has been shown to reduce the risk of pathological liver damage, ultimately alleviating liver dysregulation and restoring overall liver function . It also has anti-inflammatory, antioxidant, antiviral, anti-diabetic, and anticancer effects .

Action Environment

The action, efficacy, and stability of OA can be influenced by environmental factors. For instance, OA was found to be oxidized to oleanonic acid in the natural environment of Sunderban mangrove forest

Safety and Hazards

Oleanolic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Oleanonic acid interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide range of biological activities with therapeutic potential through complex and multifactorial mechanisms . For instance, it has been suggested that this compound might be effective against dyslipidemia, diabetes, and metabolic syndrome, through enhancing insulin response, preserving the functionality and survival of β-cells, and protecting against diabetes complications .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In human bladder cancer cells, treatment with this compound subdued proliferation and enhanced apoptosis of the cells through inhibition of Akt/mTOR/S6K and ERK1/2 signaling . These pathways are crucial to cell growth, proliferation, and survival .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been suggested that this compound induces overexpression of miR-122, a protein which has been found to be an important tumor suppressor in some types of cancer .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been found that altered bile acid, amino acid, and energy metabolism might be at least partly responsible for this compound-induced hepatotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on atherosclerosis in different animal models, it was found that this compound retarded the development of atherosclerosis by influencing serum lipid levels, lipid accumulation in the liver, and intimal thickening of the artery .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found that this compound might result in increased mRNA expression of bile acid efflux transporters MRP2, MRP3, and MRP4 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, it has been found that this compound is highly soluble in solvents with Hildebrand solubility parameter in the range of 10–12 .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function have been studied. For instance, it has been found that this compound induces c-Jun activation and its nuclear translocation, which precisely overlaps at wound-edge cells .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIMFCRXYXVFTA-FUAOEXFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939279
Record name 3-Oxoolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17990-42-0
Record name Olean-12-en-28-oic acid, 3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxoolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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